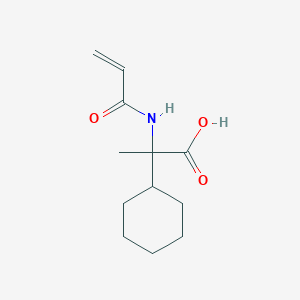
2-Acrylamido-2-cyclohexylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acrylamido-2-cyclohexylpropanoic acid (ACHP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ACHP is a white crystalline powder that is soluble in water and organic solvents. It is a monomer that is commonly used in the synthesis of polymers, hydrogels, and other materials.
Wissenschaftliche Forschungsanwendungen
2-Acrylamido-2-cyclohexylpropanoic acid has been widely used in scientific research due to its unique properties. It is a monomer that can be polymerized to form hydrogels and other materials. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have been used in tissue engineering, drug delivery, and wound healing applications. 2-Acrylamido-2-cyclohexylpropanoic acid has also been used as a crosslinking agent for proteins and peptides, which can improve their stability and bioactivity.
Wirkmechanismus
The mechanism of action of 2-Acrylamido-2-cyclohexylpropanoic acid is not fully understood. It is believed that 2-Acrylamido-2-cyclohexylpropanoic acid can interact with proteins and peptides via covalent bonding and electrostatic interactions. 2-Acrylamido-2-cyclohexylpropanoic acid can also form hydrogen bonds with water molecules, which can affect its solubility and swelling properties.
Biochemical and Physiological Effects
2-Acrylamido-2-cyclohexylpropanoic acid has been shown to have low toxicity and biocompatibility. It is not known to cause any significant adverse effects on cells or tissues. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have been shown to support cell growth and differentiation, making them ideal for tissue engineering applications. 2-Acrylamido-2-cyclohexylpropanoic acid has also been shown to have antimicrobial properties, which can be useful in wound healing applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acrylamido-2-cyclohexylpropanoic acid has several advantages for lab experiments. It is a monomer that can be easily polymerized to form hydrogels and other materials. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have tunable mechanical and swelling properties, which can be adjusted to suit specific applications. 2-Acrylamido-2-cyclohexylpropanoic acid is also biocompatible and has low toxicity, making it suitable for use in cell and tissue culture studies.
However, 2-Acrylamido-2-cyclohexylpropanoic acid also has some limitations. It is sensitive to pH and temperature changes, which can affect its properties. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can also be difficult to fabricate and control, making them challenging to use in some applications.
Zukünftige Richtungen
There are several future directions for 2-Acrylamido-2-cyclohexylpropanoic acid research. One area of interest is the development of 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels for drug delivery applications. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can be designed to release drugs in a controlled manner, which can improve their efficacy and reduce side effects. Another area of interest is the use of 2-Acrylamido-2-cyclohexylpropanoic acid as a crosslinking agent for proteins and peptides. 2-Acrylamido-2-cyclohexylpropanoic acid can improve the stability and bioactivity of proteins and peptides, making them more suitable for use in therapeutic applications. Finally, the development of 2-Acrylamido-2-cyclohexylpropanoic acid-based materials for tissue engineering applications is also an area of interest. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can be designed to mimic the mechanical and biochemical properties of natural tissues, making them ideal for use in regenerative medicine.
Synthesemethoden
The synthesis of 2-Acrylamido-2-cyclohexylpropanoic acid involves the reaction of cyclohexylamine with acrylic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography. 2-Acrylamido-2-cyclohexylpropanoic acid can also be synthesized via the Michael addition reaction between cyclohexylamine and acrylamide.
Eigenschaften
CAS-Nummer |
112919-34-3 |
|---|---|
Produktname |
2-Acrylamido-2-cyclohexylpropanoic acid |
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-cyclohexyl-2-(prop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C12H19NO3/c1-3-10(14)13-12(2,11(15)16)9-7-5-4-6-8-9/h3,9H,1,4-8H2,2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
CWOOEYUKPHCGTO-UHFFFAOYSA-N |
SMILES |
CC(C1CCCCC1)(C(=O)O)NC(=O)C=C |
Kanonische SMILES |
CC(C1CCCCC1)(C(=O)O)NC(=O)C=C |
Synonyme |
Cyclohexaneacetic acid, -alpha--methyl--alpha--[(1-oxo-2-propenyl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



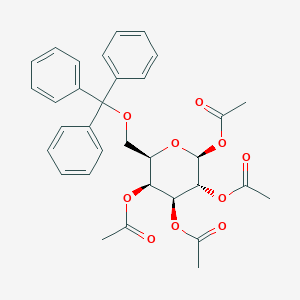
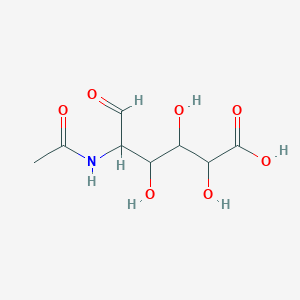




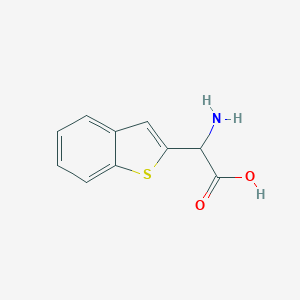
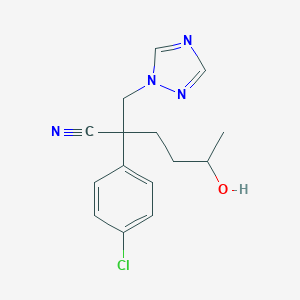



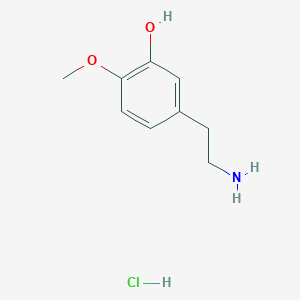
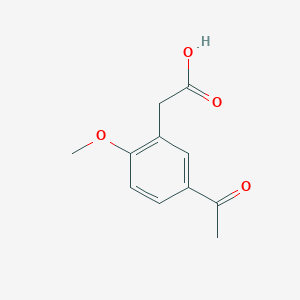
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)